Cas no 37481-18-8 (2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine)

2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine Propiedades químicas y físicas
Nombre e identificación
-
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
- 2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine
- 2-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHYLAMINE
- N-(2-AMINOETHYL)-1,2,3,4-TETRAHYDROQUINOLINE
- 1-<2-Amino-ethyl>-1,2,3,4-tetrahydro-chinolin
- 2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine(SALTDATA: 2HCl 0.2H2O)
- DTXSID50588424
- FT-0690615
- BS-25119
- 37481-18-8
- 2-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-amine
- S10657
- 2-(3,4-Dihydro-2h-quinolin-1-yl)ethylamine
- AB28315
- SY040444
- A823694
- SCHEMBL4700805
- CS-0005454
- CHEMBL4073689
- 2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine;2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
- MFCD06738984
- 2-[3,4-Dihydroquinolin-1(2H)-yl]ethylamine
- EN300-58184
- AKOS000138725
- F2187-2208
- 2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-AMINE
- N-(2-Aminoethyl)-1 pound not2 pound not3 pound not4-tetrahydroquinoline
-
- MDL: MFCD06738984
- Renchi: InChI=1S/C11H16N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9,12H2
- Clave inchi: ALWARSIRJIEZMK-UHFFFAOYSA-N
- Sonrisas: NCCN1CCCC2=C1C=CC=C2
Atributos calculados
- Calidad precisa: 176.13100
- Masa isotópica única: 176.131348519g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 158
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.3Ų
- Xlogp3: 1.5
Propiedades experimentales
- Denso: 1.045
- Punto de fusión: NA
- Punto de ebullición: 318.8 ℃ at 760 mmHg
- Punto de inflamación: 318.8 °C at 760 mmHg
- índice de refracción: 1.564
- PSA: 29.26000
- Logp: 2.16320
- Presión de vapor: 0.0±0.7 mmHg at 25°C
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Sealed in dry,2-8°C
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1542-250MG |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine |
37481-18-8 | 95% | 250MG |
¥ 422.00 | 2023-04-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0065-5g |
2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine |
37481-18-8 | 96% | 5g |
¥3480.09 | 2025-01-21 | |
Enamine | EN300-58184-0.05g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine |
37481-18-8 | 90.0% | 0.05g |
$19.0 | 2025-02-20 | |
Enamine | EN300-58184-0.5g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine |
37481-18-8 | 90.0% | 0.5g |
$28.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28539-1g |
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine |
37481-18-8 | 97% | 1g |
¥1195.0 | 2024-04-18 | |
abcr | AB487172-1 g |
2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine |
37481-18-8 | 1g |
€239.80 | 2023-04-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ME751-200mg |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine |
37481-18-8 | 97% | 200mg |
318.0CNY | 2021-08-05 | |
Chemenu | CM143759-5g |
2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine |
37481-18-8 | 95% | 5g |
$400 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ME751-1g |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine |
37481-18-8 | 97% | 1g |
1113.0CNY | 2021-08-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28539-5g |
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine |
37481-18-8 | 97% | 5g |
¥4180.0 | 2024-04-18 |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine Literatura relevante
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
37481-18-8 (2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine) Productos relacionados
- 479-59-4(Julolidine)
- 2171788-61-5(1-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpyrrolidine-2-carboxylic acid)
- 868679-37-2(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethylbutanoate)
- 945021-18-1(1-(cyclopropylmethyl)-1H-Benzimidazol-2-amine)
- 1286725-31-2(3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide)
- 2361792-09-6(N-[[2-Methyl-4-(1H-pyrazol-1-yl)phenyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
- 594-00-3(1-chloro-1-iodoethane)
- 2228526-74-5(methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate)
- 31337-88-9(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone)
- 1251698-48-2(1-{4-(4-chlorobenzamido)phenylmethyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide)
